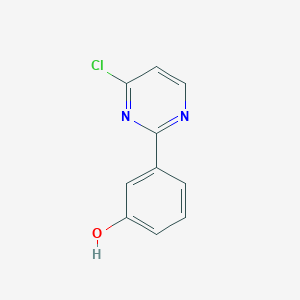

3-(4-Chloropyrimidin-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chloropyrimidin-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-4-5-12-10(13-9)7-2-1-3-8(14)6-7/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTMJBXTLFDTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292718 | |

| Record name | Phenol, 3-(4-chloro-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155596-42-1 | |

| Record name | Phenol, 3-(4-chloro-2-pyrimidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1155596-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-(4-chloro-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for 3-(4-Chloropyrimidin-2-yl)phenol Scaffold Construction

Nucleophilic Aromatic Substitution Approaches on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing halogenated pyrimidines. The pyrimidine (B1678525) ring, being electron-deficient, is highly activated towards attack by nucleophiles, a reactivity that is enhanced by the presence of electron-withdrawing nitrogen atoms. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this strategy typically involves the reaction of a dihalogenated pyrimidine, such as 2,4-dichloropyrimidine (B19661), with a derivative of 3-aminophenol (B1664112).

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of the halide ion restores the aromaticity of the ring. libretexts.org A critical aspect of this approach is controlling the regioselectivity. In 2,4-dichloropyrimidine, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This allows for a sequential and controlled substitution. For instance, reacting 2,4-dichloropyrimidine with one equivalent of a 3-aminophenol derivative under controlled conditions (e.g., lower temperature) would preferentially yield the C4-substituted product. A similar strategy has been successfully employed in the synthesis of 4-((7-chloroquinolin-4-yl)amino)phenol. nih.govnih.gov

Table 1: Illustrative Conditions for Nucleophilic Aromatic Substitution This table presents typical conditions for SNAr reactions on chloropyrimidines based on established literature.

| Entry | Pyrimidine Precursor | Nucleophile | Base | Solvent | Temperature (°C) |

| 1 | 2,4-Dichloropyrimidine | 3-Aminophenol | K₂CO₃ | DMF | 25-50 |

| 2 | 2,4-Dichloropyrimidine | 3-Aminophenol | DIPEA | NMP | 40-60 |

| 3 | 2,4-Dichloropyrimidine | 3-Hydroxyaniline | NaH | THF | 0-25 |

Condensation Reactions Involving Pyrimidine Precursors and Phenolic Reagents

Condensation reactions provide a fundamental method for constructing the pyrimidine ring from acyclic precursors. nih.gov The classical approach involves the reaction of a 1,3-dielectrophile with a dinucleophile containing an N-C-N moiety, such as guanidine (B92328) or urea. nih.gov To synthesize the this compound scaffold, one could envision a pathway starting with a phenolic β-dicarbonyl compound.

For example, a Claisen condensation involving 3-hydroxyacetophenone could generate a suitable 1,3-dicarbonyl precursor. This precursor could then be reacted with guanidine hydrochloride in the presence of a base (e.g., sodium ethoxide) to form a 2-aminopyrimidine (B69317) ring fused with the phenolic moiety. nih.gov Subsequent Sandmeyer reaction or other diazotization-halogenation protocols would be required to install the chloro group at the C4 position, which can be a multi-step and challenging process. Gas-phase and surface-catalyzed condensation reactions of chlorophenols have also been studied, though typically in the context of forming larger fused systems. uva.nl

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions have become powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. magtech.com.cn Reactions like the Suzuki, Stille, and Heck couplings are widely used. youtube.comyoutube.com For the synthesis of this compound, a Suzuki coupling is a highly plausible strategy. This would involve the reaction of a dihalogenated pyrimidine with 3-hydroxyphenylboronic acid.

A key advantage of this method is the potential for high regioselectivity by using a pyrimidine with two different halogen substituents, such as 2-chloro-4-iodopyrimidine. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in oxidative addition to the palladium(0) catalyst allows for selective coupling at the C4 position. chemrxiv.org The catalytic cycle involves oxidative addition, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.com

Table 2: Representative Conditions for Suzuki Cross-Coupling This table outlines typical parameters for palladium-catalyzed Suzuki coupling to form aryl-pyrimidine linkages.

| Entry | Pyrimidine Substrate | Boronic Acid | Pd Catalyst | Ligand | Base | Solvent |

| 1 | 2-Chloro-4-iodopyrimidine | 3-Hydroxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O |

| 2 | 4-Bromo-2-chloropyrimidine | 3-Hydroxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane |

| 3 | 2,4-Dichloropyrimidine* | 3-(Benzyloxy)phenylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | DME |

| Note: Coupling with dichloropyrimidines can be less selective and may require more specific catalysts. |

Other Cyclization and Ring-Forming Strategies

Beyond the primary methods, other cyclization strategies can be employed to construct the target pyrimidine-phenol scaffold. These often involve the synthesis of a more complex acyclic precursor that undergoes a final ring-closing step. nih.gov For example, a synthetic route could begin with 3-hydroxybenzonitrile. The nitrile group could be converted into an amidine, which then serves as the N-C-N component for the pyrimidine ring. Reaction with a three-carbon electrophilic synthon, such as a malonic acid derivative, followed by cyclization and subsequent chlorination, could lead to the desired product.

Peptide macrocyclization strategies, while focused on larger molecules, offer insights into forming cyclic structures through various bond-forming reactions, including amide bond formation and chemoselective ligations, which share mechanistic principles with heterocyclic ring synthesis. rsc.orguniversiteitleiden.nl These principles can inspire novel intramolecular cyclization pathways for building the pyrimidine core onto a functionalized phenolic backbone.

**2.2. Development of Novel and Efficient Synthetic Protocols

Continuous efforts in synthetic chemistry aim to improve the efficiency, cost-effectiveness, and environmental footprint of chemical manufacturing. researchgate.net For a scaffold like this compound, research focuses on optimizing existing methods and exploring novel catalytic systems.

Development of Novel and Efficient Synthetic Protocols

Optimization of Reaction Conditions and Reagent Selection

The optimization of synthetic protocols is crucial for maximizing yield and purity while minimizing reaction times and waste. For the established pathways, several parameters can be fine-tuned.

Nucleophilic Aromatic Substitution: The choice of base is critical. Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are common, but stronger bases like sodium hydride (NaH) or organic bases such as diisopropylethylamine (DIPEA) can be used to modulate reactivity. nih.gov Solvent choice (e.g., DMF, NMP, THF) also plays a significant role in solubility and reaction rate.

Palladium-Catalyzed Cross-Coupling: The efficiency of these reactions is highly dependent on the ligand coordinated to the palladium center. While early catalysts used triphenylphosphine (B44618) (PPh₃), modern syntheses often employ more sophisticated Buchwald or Josiphos-type ligands that can improve catalytic turnover, broaden substrate scope, and allow for lower catalyst loadings. chemrxiv.org Recent developments even explore reactions in water using specially designed surfactants, which can dramatically improve the sustainability of the process. youtube.com The selection of the base (e.g., carbonates, phosphates) and solvent system is also tailored to the specific coupling partners and catalyst system.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact and enhance safety. Traditional methods often rely on hazardous reagents and solvents. In contrast, greener approaches focus on the use of safer alternatives, energy efficiency, and waste reduction.

For the synthesis of pyrimidine scaffolds in general, several green techniques have been investigated. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. For instance, microwave irradiation has been successfully used in the Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids, a key reaction that could be employed for the synthesis of this compound. mdpi.com

Use of greener solvents: Research has shown that solvents like isopropanol (B130326) can be effective in Suzuki coupling reactions, offering a more environmentally friendly alternative to traditional solvents like 1,4-dioxane (B91453) or THF. mdpi.com

Catalyst-free and solvent-free reactions: Some pyrimidine syntheses can be conducted under solvent-free conditions, for example, by using mechanochemical methods (grinding) or by heating neat reactants. rsc.org These methods eliminate the need for solvents, reducing waste and simplifying purification.

Use of natural catalysts: Natural, biodegradable catalysts like lemon juice have been explored for the synthesis of related heterocyclic compounds like 2,3-dihydroquinazolin-4(1H)-ones, highlighting a potential avenue for greener pyrimidine synthesis. nih.govresearchgate.net

While a specific green synthesis for this compound is not extensively documented, the application of these general principles to its potential synthetic routes, such as the Suzuki coupling, represents a promising area for future research.

Scale-Up Considerations for Academic and Pre-Industrial Applications

The transition from laboratory-scale synthesis to academic and pre-industrial production of this compound and its derivatives requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety.

Key considerations for scale-up include:

Process Optimization: Reaction conditions that are suitable for small-scale synthesis may not be directly transferable to larger scales. Optimization of parameters such as temperature, pressure, reaction time, and catalyst loading is crucial. For instance, in the potential Suzuki coupling synthesis of the target compound, a scale-up of the reaction might require adjusting the microwave reaction time to improve the yield. mdpi.com

Solvent and Reagent Management: The choice of solvents and reagents becomes even more critical at larger scales due to cost, safety, and disposal concerns. Processes that utilize less hazardous and easily recyclable solvents are preferred.

Purification Methods: Chromatographic purification, which is common in the laboratory, can be expensive and time-consuming at larger scales. Alternative purification methods such as crystallization or distillation are often more practical for industrial applications.

Continuous Flow Chemistry: Continuous flow reactors offer several advantages for scale-up, including better heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for higher throughput compared to batch processes. This technology could be particularly relevant for the synthesis of intermediates like chloropyrimidines.

Solvent-Free Chlorination: For the potential synthesis of the chlorinated pyrimidine intermediate, solvent-free chlorination using reagents like phosphorus oxychloride (POCl3) at high temperatures has been shown to be suitable for large-scale batch preparations of related compounds. nih.gov

A robust and scalable synthetic route is essential for the further development and potential commercialization of any promising derivative of this compound.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

The systematic synthesis of analogues and derivatives of this compound is fundamental to understanding its structure-activity relationship (SAR). By modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity and optimize its properties.

A plausible and efficient method for generating a library of analogues is through the Suzuki-Miyaura cross-coupling reaction. This reaction would typically involve coupling 2,4-dichloropyrimidine with a variety of substituted phenylboronic acids. mdpi.comnih.gov The regioselectivity of this reaction generally favors substitution at the C4 position of the pyrimidine ring, which would lead to the desired 2-chloro-4-arylpyrimidine scaffold. mdpi.comnih.gov

Below is a table summarizing typical conditions for such a Suzuki coupling reaction:

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₄ | mdpi.com |

| Base | K₂CO₃ | mdpi.com |

| Solvent | 1,4-Dioxane or THF | mdpi.com |

| Temperature | Varies (Microwave or conventional heating) | mdpi.com |

Modification of the Phenolic Ring

Modifications to the phenolic ring can significantly impact the electronic and steric properties of the molecule, which in turn can influence its biological activity.

Strategies for modifying the phenolic ring include:

Substitution: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl groups) at different positions on the phenol (B47542) ring. For example, in a related series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives, the introduction of a chlorine atom at the 3-position of the hydroxyphenyl ring resulted in a potent STAT6 inhibitor. nih.gov

Positional Isomerism: Moving the hydroxyl group to the ortho or para positions of the phenyl ring to investigate the importance of its location for target binding.

Bioisosteric Replacement: Replacing the hydroxyl group with other functional groups that have similar physicochemical properties, such as a carboxylic acid, sulfonamide, or tetrazole.

These modifications can be achieved by using appropriately substituted phenylboronic acids in the Suzuki coupling reaction with 2,4-dichloropyrimidine.

Substitution on the Pyrimidine Ring

The pyrimidine ring offers several positions for substitution, allowing for a wide range of structural diversity. The chlorine atom at the 4-position of this compound is a particularly useful handle for further functionalization.

Common modifications to the pyrimidine ring include:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of a wide array of functional groups. For instance, reacting with different amines can introduce diverse side chains that can interact with specific pockets in a biological target.

Further Cross-Coupling Reactions: The chlorine atom can also be used in a second cross-coupling reaction, such as another Suzuki or a Sonogashira coupling, to introduce additional aryl or alkynyl groups.

Modification of the 5- and 6-positions: While less reactive than the 4-position, the 5- and 6-positions of the pyrimidine ring can also be functionalized, typically starting from appropriately substituted pyrimidine precursors.

The following table illustrates the potential for diversification at the 4-position of the pyrimidine ring:

| Reactant | Resulting Functional Group at C4 |

| R-NH₂ (Amine) | -NHR (Amino) |

| R-OH (Alcohol) | -OR (Alkoxy) |

| R-SH (Thiol) | -SR (Thioether) |

| R-B(OH)₂ (Boronic Acid) | -R (Aryl/Alkyl) |

Introduction of Bridging Linkers and Heterocyclic Moieties

To explore larger chemical space and potentially interact with different regions of a biological target, bridging linkers and additional heterocyclic moieties can be introduced.

Bridging Linkers: Flexible or rigid linkers can be attached to the phenolic hydroxyl group or introduced at the 4-position of the pyrimidine ring. These linkers can vary in length and composition (e.g., alkyl chains, polyethylene (B3416737) glycol units, or more rigid structures like piperazine).

Heterocyclic Moieties: A wide variety of other heterocyclic rings (e.g., pyridine (B92270), piperidine, furan, thiophene, oxadiazole) can be incorporated into the structure. nih.gov This can be achieved, for example, by using a heterocyclic boronic acid in a Suzuki coupling or by reacting a heterocyclic amine with the 4-chloro position of the pyrimidine ring. The introduction of such moieties can significantly alter the compound's solubility, polarity, and ability to form hydrogen bonds.

Stereoselective Synthesis and Chiral Induction (if applicable)

While this compound itself is achiral, the introduction of chiral centers in its derivatives can be crucial for biological activity, as enantiomers often exhibit different pharmacological profiles.

Stereoselectivity can be introduced in several ways:

Use of Chiral Building Blocks: Incorporating chiral amines, alcohols, or other reagents during the derivatization process. For example, reacting the 4-chloro position with a chiral amine would lead to a chiral product.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction that creates a new chiral center.

Chiral Resolution: Separating a racemic mixture of a chiral derivative into its individual enantiomers using techniques like chiral chromatography.

Advanced Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopic methods provide a detailed view of the molecular framework of 3-(4-Chloropyrimidin-2-yl)phenol by probing the interactions of its atoms and bonds with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol (B47542) and pyrimidine (B1678525) rings, as well as for the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents. The protons on the phenolic ring are anticipated to appear in the aromatic region, typically between 6.8 and 8.0 ppm. libretexts.orglibretexts.org The pyrimidine protons will also resonate in the aromatic region, with their exact shifts dependent on the influence of the chlorine atom and the phenolic substituent. The hydroxyl proton is expected to present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but generally falls within the 4-7 ppm range. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the phenolic and pyrimidine rings will exhibit signals in the aromatic region of the spectrum, generally between 110 and 170 ppm. The carbon atom attached to the hydroxyl group (C-OH) is expected to be deshielded and appear at a lower field. libretexts.org Similarly, the carbon atoms in the pyrimidine ring bonded to the chlorine and nitrogen atoms will show characteristic shifts due to the electronegativity of these atoms.

Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm. These are estimated values and can vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic -OH | 4.0 - 7.0 (broad s) | - |

| Phenolic CH | 6.8 - 7.5 (m) | 115 - 130 |

| Pyrimidinyl CH | 7.0 - 8.5 (m) | 110 - 160 |

| C-OH | - | 155 - 160 |

| C-Cl | - | 160 - 165 |

| C-N (Pyrimidine) | - | 150 - 170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its structural components through analysis of its fragmentation pattern. The molecular ion peak (M+) would confirm the compound's molecular weight. Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak is expected, corresponding to the ³⁷Cl isotope.

Common fragmentation pathways for this molecule would likely involve the cleavage of the bond between the phenolic and pyrimidine rings, as well as the loss of a chlorine atom or a hydrogen cyanide (HCN) molecule from the pyrimidine ring. The fragmentation of the phenol ring could involve the loss of a carbon monoxide (CO) radical. libretexts.org

Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment | Predicted m/z | Interpretation |

| [M]+ | 220 | Molecular Ion (with ³⁵Cl) |

| [M+2]+ | 222 | Molecular Ion (with ³⁷Cl) |

| [M-Cl]+ | 185 | Loss of Chlorine |

| [M-HCN]+ | 193 | Loss of Hydrogen Cyanide |

| [C₆H₅O]⁺ | 93 | Phenoxy cation |

| [C₄H₂ClN₂]⁺ | 113 | Chloropyrimidinyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR Spectroscopy: The IR spectrum of this compound is expected to show a characteristic broad absorption band for the O-H stretching of the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrimidine rings would appear in the 1400-1600 cm⁻¹ region. libretexts.org The C-O stretching of the phenol will likely be observed around 1200 cm⁻¹, and the C-Cl stretching vibration is expected in the lower frequency region, typically 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are typically strong in Raman spectra. The symmetric stretching of the pyrimidine ring would also be a prominent feature.

Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=C/C=N Stretch (Aromatic/Pyrimidine) | 1400 - 1600 | Medium to Strong |

| C-O Stretch (Phenol) | 1150 - 1250 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Phenols typically exhibit two absorption bands in the UV region. researchgate.net For this compound, the presence of the chloropyrimidine ring, a conjugated system, is expected to influence the position and intensity of these bands. The electronic transitions are primarily of the π → π* type. The absorption maxima (λ_max) are expected to be in the UV region, and the exact wavelengths can be influenced by the solvent polarity. mdpi.com A bathochromic (red) shift might be observed in more polar solvents.

Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λ_max 1 (nm) | Predicted λ_max 2 (nm) |

| Hexane | ~220 | ~270 |

| Ethanol | ~225 | ~275 |

| Water | ~230 | ~280 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions.

Elucidation of Crystal Packing and Intermolecular Interactions

While specific crystallographic data for this compound is not publicly available, predictions can be made based on the structures of related compounds. A crystal structure of a dichloromethylpyrimidine reveals a planar pyrimidine ring. researchgate.net It is expected that the molecule of this compound would also be largely planar.

The crystal packing would likely be dominated by hydrogen bonding and π-π stacking interactions. The phenolic hydroxyl group is a strong hydrogen bond donor and could form hydrogen bonds with the nitrogen atoms of the pyrimidine ring of an adjacent molecule, leading to the formation of chains or dimers. redalyc.org Additionally, the aromatic nature of both the phenol and pyrimidine rings suggests that π-π stacking interactions between parallel rings of neighboring molecules would play a significant role in stabilizing the crystal lattice. researchgate.net The chlorine atom could also participate in weaker halogen bonding interactions.

Predicted Crystallographic Data and Intermolecular Interactions for this compound

| Parameter | Predicted Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interactions | O-H···N hydrogen bonding, π-π stacking |

| Dihedral Angle (Phenol-Pyrimidine) | Expected to be relatively small, indicating near-planarity |

Conformation Analysis in the Crystalline State

The three-dimensional arrangement of atoms and molecules in a crystal lattice provides invaluable insights into intermolecular interactions and the inherent conformational preferences of a compound. While specific X-ray crystallography data for this compound is not widely available in published literature, a theoretical conformation can be inferred based on the analysis of structurally similar compounds.

To provide a theoretical framework for the molecular geometry, the following table presents expected bond lengths and angles based on standard values for similar chemical structures.

Table 1: Theoretical Geometric Parameters for this compound

| Parameter | Atom Pair/Triplet | Expected Value |

|---|---|---|

| Bond Length (Å) | ||

| C-Cl | ~ 1.74 | |

| C-N (pyrimidine) | ~ 1.33 - 1.34 | |

| C-C (pyrimidine) | ~ 1.39 - 1.40 | |

| C-C (phenyl) | ~ 1.39 (average) | |

| C-O (phenol) | ~ 1.36 | |

| O-H (phenol) | ~ 0.96 | |

| C-C (inter-ring) | ~ 1.49 | |

| Bond Angle (°) | ||

| N-C-N (pyrimidine) | ~ 115 - 120 | |

| C-C-Cl (pyrimidine) | ~ 120 | |

| C-C-O (phenol) | ~ 118 - 120 | |

| Dihedral Angle (°) | ||

| Phenyl-Pyrimidine | 20 - 50 |

Note: These values are estimations based on standard bond lengths and angles for related aromatic and heterocyclic compounds and are not derived from direct experimental data for this compound.

Chromatographic and Separation Techniques for Purity and Analysis

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques frequently employed for the analysis of heterocyclic compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For a molecule like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase.

A typical HPLC method for the analysis of this compound would likely utilize a C18 or C8 stationary phase. The mobile phase would probably consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous buffer would be a critical parameter to control the ionization state of the phenolic hydroxyl group and ensure good peak shape and retention. Detection would most likely be performed using a UV detector, as the aromatic rings of the compound are expected to exhibit strong absorbance in the UV region (around 254 nm).

The following table outlines a hypothetical set of HPLC parameters for the analysis of this compound.

Table 2: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time | 4-6 min |

Note: These parameters are illustrative and would require optimization for a specific analytical application.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the presence of a polar phenolic hydroxyl group, this compound would likely require derivatization prior to GC-MS analysis to increase its volatility and improve its chromatographic behavior. A common derivatization agent for hydroxyl groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which would convert the phenol to a more volatile trimethylsilyl (B98337) (TMS) ether.

Once derivatized, the compound can be separated on a non-polar capillary column (e.g., DB-5ms). The mass spectrometer would then ionize the eluted compound, typically using electron ionization (EI), and separate the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that is highly specific to the compound's structure.

The expected fragmentation of the TMS-derivatized this compound would involve cleavage of the C-Cl bond, fragmentation of the pyrimidine ring, and loss of the TMS group or fragments thereof. The molecular ion peak (M+) would be observed, and its m/z value would confirm the molecular weight of the derivatized compound.

The following table presents a hypothetical fragmentation pattern for the TMS derivative of this compound.

Table 3: Hypothetical GC-MS Fragmentation Data for TMS-derivatized this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 278 | [M]+ (Molecular ion of TMS derivative) |

| 263 | [M - CH3]+ |

| 243 | [M - Cl]+ |

| 205 | [M - Si(CH3)3]+ (Loss of TMS group) |

| 114 | [Chloropyrimidine ring fragment] |

| 93 | [Phenol fragment] |

| 73 | [Si(CH3)3]+ |

Note: These m/z values are theoretical and based on the expected fragmentation of the derivatized compound. Actual fragmentation may vary.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 3-(4-Chloropyrimidin-2-yl)phenol would typically involve geometry optimization to find the most stable three-dimensional conformation of the molecule. This optimized structure is the foundation for all other computational analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of the HOMO and LUMO would pinpoint the specific atoms or regions of this compound that are most likely to be involved in chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals).

For this compound, NBO analysis would quantify the hybridization of the atomic orbitals and the nature of the chemical bonds (e.g., sigma and pi bonds). A key output of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the donation of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital. These interactions can reveal important details about electron delocalization and the stability of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map is color-coded, with red typically indicating regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to nucleophiles).

For this compound, an MEP map would highlight the electron-rich areas, likely around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the phenol (B47542) group, as potential sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms, particularly the phenolic proton, would likely show a positive potential.

Molecular Modeling and Simulation Studies

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation studies investigate how a molecule interacts with its environment, particularly with biological macromolecules.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

A molecular docking study of this compound would require a three-dimensional structure of a target protein. The docking algorithm would then explore various possible binding poses of the compound within the active site of the protein, scoring each pose based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, electrostatic interactions). The results would provide a binding affinity score, which estimates the strength of the interaction, and a detailed visualization of the predicted binding mode. This information is critical for understanding how the compound might inhibit the function of a target protein.

While the computational and theoretical investigation of this compound holds significant promise for elucidating its chemical and potential biological properties, a dedicated body of research on this specific molecule is currently lacking in the scientific literature. The methodologies outlined above represent the standard and essential computational tools that would be employed for such a study. Future research in this area would be highly valuable, providing foundational data for potential applications in medicinal chemistry and materials science.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal the conformational flexibility, stability, and dynamic behavior of a compound like this compound in various environments, such as in a solvent or interacting with a protein.

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound

| Parameter | Hypothetical Value | Interpretation |

| Average RMSD | 1.5 Å | Indicates stable binding within a protein active site. |

| Torsional Angle (Phenol-Pyrimidine) | -60° to +60° | Shows significant rotational flexibility between the two rings. |

| RMSF of Phenol Ring | 0.8 Å | Suggests the phenol moiety is relatively stable and less mobile. |

| RMSF of Pyrimidine Ring | 1.2 Å | Suggests the pyrimidine moiety exhibits more flexibility. |

This table is illustrative and based on typical findings for similar molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized molecules and to optimize lead compounds. nih.gov

For a class of compounds including this compound, a QSAR study would involve compiling a dataset of similar pyrimidine derivatives with their measured biological activities (e.g., inhibitory concentration, IC50). benthamdirect.comnih.gov Molecular descriptors, which are numerical representations of chemical properties (like size, polarity, and electronic features), are then calculated for each molecule. Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a model that correlates these descriptors with activity. nih.govnih.gov

Studies on pyrimidine derivatives as kinase inhibitors have successfully used QSAR to identify key structural features for activity. nih.govtandfonline.com For example, a 3D-QSAR study on pyrimidine-based EGFR inhibitors generated a robust model that was then used to design new, more potent compounds. benthamdirect.com A QSAR model for analogues of this compound could reveal the importance of the chlorine atom, the hydroxyl group, and the relative orientation of the two rings for its biological function.

Table 2: Key Descriptors in a Hypothetical QSAR Model for Pyrimidine Derivatives

| Descriptor | Type | Correlation with Activity | Interpretation |

| LogP | Lipophilicity | Positive | Higher lipophilicity may enhance membrane permeability. |

| Dipole Moment | Electronic | Negative | Lower polarity might be favorable for binding in a hydrophobic pocket. |

| Molecular Weight | Steric/Size | Positive | Larger molecules may have more points of interaction. |

| HOMO Energy | Electronic | Negative | A lower HOMO energy could be related to better charge transfer capabilities. |

This table is illustrative, showing typical descriptors and their potential influence on activity.

Analysis of Intermolecular Interactions

The way a molecule interacts with its environment is crucial for its physical properties and biological activity. Computational methods can precisely map and quantify these non-covalent interactions.

Hydrogen Bonding Networks

Hydrogen bonds are strong, directional interactions involving a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The phenol's hydroxyl (-OH) group and the nitrogen atoms in the pyrimidine ring of this compound are prime candidates for forming hydrogen bonds. quora.comresearchgate.net

In a biological context, these hydrogen bonds are critical for molecular recognition. For example, the -OH group can act as a hydrogen bond donor, while the pyrimidine nitrogens can act as acceptors. researchgate.net Computational studies on similar structures often show that these hydrogen bonds anchor the molecule within a protein's active site. nih.gov The strength and geometry of these bonds can be calculated, revealing their contribution to binding affinity. Phenols generally form stronger hydrogen bonds than aliphatic alcohols due to the polarization of the O-H bond by the aromatic ring. quora.comyoutube.com

Pi-Stacking and Aromatic Interactions

Pi-stacking (or π-π interactions) are non-covalent interactions that occur between aromatic rings. wikipedia.org Both the phenol and pyrimidine rings of the title compound are π-systems capable of such interactions. These can occur in several geometries, including face-to-face and offset-stacked arrangements. scirp.org

Computational studies, often using density functional theory (DFT), can calculate the interaction energy and optimal geometry of these π-stacking arrangements. nih.gov For related molecules, π-stacking is often found to be a key stabilizing force in protein-ligand complexes, where the aromatic rings of the compound interact with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. mdpi.com It is also a significant force in the formation of crystal structures. The interaction between the electron-rich phenol ring and the potentially electron-deficient pyrimidine ring can also lead to donor-acceptor type interactions. researchgate.net

Halogen Bonding and Other Noncovalent Interactions

A halogen bond is a non-covalent interaction where a halogen atom (in this case, chlorine) acts as an electrophilic species, interacting with a nucleophile (like a lone pair on a nitrogen or oxygen atom). acs.org The chlorine atom on the pyrimidine ring of this compound can participate in halogen bonding.

Theoretical studies on 4-chloropyridine (B1293800) and other haloaromatic compounds confirm that the chlorine atom can form significant halogen bonds with acceptors. researchgate.netnih.gov These interactions are directional and can be as strong as conventional hydrogen bonds, playing a crucial role in determining crystal packing and ligand binding. nih.gov Computational analysis can predict the geometry and energy of these bonds, highlighting their potential contribution to the compound's interactions with biological targets.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov The Hirshfeld surface is a 3D map that shows the regions where a molecule is in contact with its neighbors.

Table 3: Illustrative Hirshfeld Surface Interaction Breakdown for a Chloropyrimidine Derivative

| Interaction Type | Percentage Contribution |

| H···H | 45.5% |

| C···H / H···C | 25.0% |

| O···H / H···O | 12.2% |

| N···H / H···N | 9.8% |

| Cl···H / H···Cl | 5.5% |

| C···C (π-stacking) | 2.0% |

This table is based on published data for similar heterocyclic compounds and is for illustrative purposes. mdpi.comnih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Correlating Structural Modifications with Biological Potency

The biological potency of derivatives based on the 2-phenylpyrimidine (B3000279) core is highly sensitive to structural changes. Research into trisubstituted pyrimidines as inhibitors of phosphatidylinositol 3-kinase (PI3K) has shown that substitutions on the pyrimidine (B1678525) ring significantly impact activity. For example, in a series of 2-(3-hydroxyphenyl)pyrimidine analogues, the nature and position of substituents dictate the inhibitory concentration. nih.gov

Similarly, studies on covalent inhibitors of the kinase MSK1, which feature a chloropyrimidine core, demonstrate the critical role of substituents on this ring. The deletion or substitution of the chlorine atoms dramatically alters inhibitory potency. nih.gov

| Compound/Modification | Target | Key Structural Change | Biological Potency (IC₅₀) | Reference |

| Compound 11a | p110α (PI3K) | 6-(pyridin-2-yl) on pyrimidine | 62 nM | nih.gov |

| Compound 15f | p110α (PI3K) | 6-(2-(pyridin-4-yl)ethylamino) on pyrimidine | 142 nM | nih.gov |

| Compound 1 | MSK1 | 2,5-dichloropyrimidine | pIC₅₀ ~5.2 | nih.gov |

| Compound 2 | MSK1 | Deletion of 2-Cl from pyrimidine | pIC₅₀ ~3.3 (100-fold loss) | nih.gov |

| Compound 3 | MSK1 | 2-F on pyrimidine | pIC₅₀ ~6.2 (10-fold gain) | nih.gov |

| Compound 14 | MSK1 | 5-Cl only on pyrimidine | pIC₅₀ ~6.0 (Slightly enhanced) | nih.gov |

This table is interactive. Click on the headers to sort.

As illustrated, replacing the 2-chloro substituent on the pyrimidine ring with fluorine enhances potency against MSK1, while its complete removal leads to a drastic loss of activity. nih.gov For PI3K inhibitors, direct aryl substitution at the 6-position of the pyrimidine ring was more effective than introducing a linking chain. nih.gov Furthermore, studies on other phenolic compounds have established that the nature of substituents on the phenol (B47542) ring (e.g., electron-donating or withdrawing) significantly influences biological interactions and properties like hydrophobicity. mdpi.comresearchgate.netnih.gov

Identifying Key Pharmacophoric Features for Target Interaction

A pharmacophore model defines the essential steric and electronic features required for optimal interaction with a biological target. nih.gov For the 3-(4-chloropyrimidin-2-yl)phenol scaffold, several key features have been identified through structural and computational studies.

Hydrogen Bond Acceptor: The nitrogen atoms of the pyrimidine ring are crucial. Studies on MSK1 inhibitors revealed that replacing the dichloropyrimidine with a dichlorophenyl or chloropyridine analogue led to inactivity, implying that both pyrimidine nitrogens are required for biological function. nih.gov These nitrogens often act as hydrogen bond acceptors, interacting with key residues in the hinge region of kinase active sites. nih.gov

Hydrogen Bond Donor/Acceptor: The phenolic hydroxyl group is another critical feature. It can act as both a hydrogen bond donor and acceptor, forming vital connections within the target's binding pocket. researchgate.net Its importance is highlighted by studies where its replacement is a key focus of bioisosteric modification. nih.gov

Hydrophobic/Halogen Bonding Region: The chloro-substituted phenyl ring provides a region for hydrophobic interactions. The chlorine atom itself is important; its replacement with a methyl group in an MSK1 inhibitor led to minimal activity. nih.gov This highlights its specific role, which could involve hydrophobic interactions or halogen bonding, contributing to binding affinity.

Electrophilic Center (for Covalent Inhibition): In certain contexts, like the MSK1 inhibitors, the chloropyrimidine moiety acts as an electrophile. The electron-deficient nature of the ring, enhanced by the chlorine substituent, facilitates a covalent reaction with a nearby cysteine residue in the kinase, leading to irreversible inhibition. nih.gov

Elucidating the Influence of Substituents on Mechanistic Pathways

Substituents not only affect potency but can also fundamentally alter the mechanistic pathway of inhibition.

The most direct example is the role of the chlorine atom on the pyrimidine ring in covalent inhibitors. The chloropyrimidine core functions as a reactive electrophile, targeting nucleophilic residues like cysteine in the active site of kinases such as MSK1. nih.gov The electron-withdrawing nature of the pyrimidine nitrogens and the chlorine atom makes the carbon atom attached to the chlorine susceptible to nucleophilic attack. Modifying these substituents directly impacts the ring's electrophilicity and, consequently, the rate and efficiency of covalent bond formation. For instance, an isomeric monochloropyrimidine showed slightly enhanced activity compared to the dichlorinated version, suggesting a fine-tuning of reactivity is possible. nih.gov

On the other hand, substituents on the phenol ring primarily influence non-covalent interactions. Electron-donating groups can increase the hydrogen bond donating strength of the phenolic hydroxyl by decreasing its O-H bond dissociation energy. researchgate.netnih.gov Conversely, electron-withdrawing groups like nitro or chloro groups can alter the electron density and hydrophobicity of the phenol ring, affecting its binding to the target protein. mdpi.com These modifications can shift an inhibitor's mechanism from covalent to reversible or alter the balance of forces contributing to its binding energy.

Bioisosteric Replacements and Their Impact on Activity Profile

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov This approach has been applied to the this compound scaffold with notable results.

Phenol Bioisosteres: The phenolic hydroxyl group is a frequent target for bioisosteric replacement due to its potential for rapid metabolism. In the context of pyrimidine-based PI3K inhibitors, replacing the 3-hydroxyphenol motif with a 4-indazolyl group resulted in compounds with comparable enzyme and cellular activities. nih.gov Indazoles can mimic the hydrogen bonding capabilities of phenols, making them effective replacements. researchgate.net Other heterocycles like benzimidazolones, pyridones, and indoles are also explored as phenol bioisosteres. researchgate.net

Chloropyrimidine Bioisosteres: The pyrimidine ring itself is a bioisostere of other heterocyclic systems. However, attempts to replace the chloropyrimidine core in MSK1 inhibitors were largely unsuccessful. Substitution with a pyridine (B92270) or dichlorophenyl ring led to inactive compounds, underscoring the specific requirement of the pyrimidine scaffold for this particular target. nih.gov This suggests that while bioisosteric replacement is a valuable strategy, its success is highly context- and target-dependent. In other inhibitor classes, replacing a central phenyl ring with pyridine has proven successful. mdpi.com Thienopyrimidines have also been effectively used as bioisosteres for quinoline (B57606) and pyridine structures in other therapeutic areas. nih.gov

| Original Moiety | Bioisosteric Replacement | Target Class | Impact on Activity | Reference |

| 3-Hydroxyphenol | 4-Indazolyl | PI3K | Activity maintained | nih.gov |

| 2,5-Dichloropyrimidine | Dichlorophenyl | MSK1 | Inactive | nih.gov |

| 2,5-Dichloropyrimidine | Chloropyridine | MSK1 | Inactive | nih.gov |

| Phenyl | Pyridyl | c-Met Kinase | Activity maintained/improved | mdpi.com |

| Quinoline | Thienopyrimidine | Choline Kinase | Activity maintained | nih.gov |

This table is interactive. Click on the headers to sort.

Rational Design Principles Derived from SAR/SMR Data

The collective SAR and SMR data provide a set of guiding principles for the rational design of new inhibitors based on the this compound scaffold. nih.gov

Preservation of the Core Heterocycle: The 2-substituted pyrimidine ring is fundamental for activity in many kinase targets. Both pyrimidine nitrogens are often essential for hinge-binding interactions, and this core should generally be retained. nih.gov

Strategic Substitution on the Pyrimidine Ring: The potency and selectivity of inhibitors can be finely tuned by substitutions on the pyrimidine ring. For covalent inhibitors, an appropriately placed halogen (like chlorine or fluorine) is necessary to confer the required electrophilicity for reaction with a target cysteine. nih.gov For reversible inhibitors, other groups can be introduced to pick up additional interactions or modulate physicochemical properties.

The Indispensable Phenol or its Mimic: The 3-hydroxyl group on the phenyl ring is a critical interaction point. Any design effort must either retain this group or replace it with a validated bioisostere, such as an indazole, that can replicate its key hydrogen-bonding interactions. nih.gov

Exploitation of Hydrophobic Pockets: The phenyl ring itself provides a scaffold to which substituents can be added to engage with hydrophobic pockets within the enzyme's active site, thereby increasing affinity and selectivity.

Mechanism-Driven Design: The design strategy should be guided by the desired mechanism of action. For covalent inhibition, efforts should focus on optimizing the electrophilicity of the chloropyrimidine warhead. For reversible inhibitors, the focus should be on maximizing non-covalent interactions like hydrogen bonds and hydrophobic contacts.

By adhering to these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound core to develop novel and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Chloropyrimidin-2-yl)phenol, and how is purity ensured?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrimidine derivatives are often synthesized via Suzuki-Miyaura cross-coupling or condensation reactions under controlled temperatures (60–80°C) using catalysts like Pd(PPh₃)₄ .

- Purity Confirmation : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) validate structural integrity. Recrystallization or column chromatography ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and substituent positions, with aromatic protons appearing δ 7.0–8.5 ppm .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, phenolic O-H stretch ~3300 cm⁻¹) .

- X-ray Diffraction (XRD) : Resolves crystal structure and bond lengths (e.g., C-Cl bond ~1.73 Å) .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

- Approach : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model molecular orbitals, electrostatic potential surfaces, and reactivity indices. These predict electrophilic/nucleophilic sites, aiding in understanding interaction mechanisms with biological targets .

- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine accuracy .

Q. How are hydrogen-bonding patterns analyzed in the crystal structure of this compound?

- Method : Single-crystal XRD data is processed with SHELXL for structure refinement. Hydrogen-bonding networks are visualized using ORTEP-3 , and graph set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) rings .

- Example : The phenolic -OH group may form intermolecular O-H···N bonds with pyrimidine nitrogens, stabilizing the crystal lattice .

Q. What strategies resolve contradictions between experimental and computational data?

- Case Study : If DFT-predicted NMR shifts deviate from experimental values, re-examine solvent effects or basis-set selection. For XRD vs. DFT bond-length discrepancies, check for crystal packing forces or thermal motion artifacts .

- Validation : Use complementary techniques (e.g., Raman spectroscopy for vibrational modes) to cross-verify results .

Q. How is structure-activity relationship (SAR) studied for derivatives of this compound?

- Design : Synthesize analogs (e.g., replacing Cl with F or modifying the phenol group) and evaluate biological activity (e.g., enzyme inhibition assays).

- Analysis : Correlate substituent effects (e.g., electron-withdrawing Cl) with activity trends using regression models or molecular docking (e.g., AutoDock Vina) .

Q. What challenges arise in scaling up synthesis for research-grade quantities?

- Optimization : Transition from batch to flow chemistry for exothermic reactions. Use green solvents (e.g., ethanol/water mixtures) and catalysts (e.g., Fe(acac)₃) to improve yield and sustainability .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.